molecular formula C18H19F3N6O2S B2406851 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034552-31-1

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2406851
CAS RN: 2034552-31-1
M. Wt: 440.45
InChI Key: BCAKAWFKBJFVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Sitagliptin . It is an orally active, potent, and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It has excellent selectivity over other proline-selective peptidases . Sitagliptin improves glucose tolerance in lean mice and in DIO mice as a result of DPP-IV inhibition and upregulated GLP-1 level in blood in vivo .


Physical And Chemical Properties Analysis

Sitagliptin is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The compound has an optical activity of [α]/D -17 to -23°, c = 0.5 in chloroform-d . It should be stored at −20°C .

Scientific Research Applications

Energetic Materials

The study of energetic materials has entered a phase where nitrogen-rich compounds play a crucial role. Triazole-based compounds, including the one you’ve mentioned, exhibit high nitrogen content in their matrix structure. Triazole molecules contain abundant nitrogen and hydrogen elements, which facilitate the formation of hydrogen bonds both within the molecule and between molecules. This enhanced stability makes them promising candidates for energetic materials .

Medicinal Chemistry

The trifluoromethyl group in the compound contributes to its lipophilicity and metabolic stability. Researchers have explored its potential as a scaffold for drug design. By modifying the triazole ring and the piperidine moiety, scientists can create derivatives with improved pharmacokinetic properties. These derivatives may find applications in drug discovery and development .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif present in the compound is widely used in hydrogen-bonding catalysts. These catalysts play a crucial role in promoting organic transformations. Further investigations into the (thio)urea-based catalysts, including those derived from this compound, could expand their applications in various chemical reactions .

Conclusion

Mechanism of Action

Sitagliptin acts as a potent and selective DPP4 inhibitor . It improves glucose tolerance by inhibiting DPP-IV and upregulating GLP-1 levels in the blood .

properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-12-23-24-17-16(22-8-11-27(12)17)26-9-6-13(7-10-26)25-30(28,29)15-5-3-2-4-14(15)18(19,20)21/h2-5,8,11,13,25H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAKAWFKBJFVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.